Atalaphylline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atalaphylline involves the extraction from the roots of Atalantia monophylla using petroleum ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography to isolate the pure compound . The use of advanced extraction techniques ensures the efficient recovery of this compound from natural sources.
Chemical Reactions Analysis
Types of Reactions: Atalaphylline undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in this compound can be oxidized to form quinone derivatives.
Reduction: The acridone ring can be reduced under specific conditions to yield dihydroacridone derivatives.
Substitution: The methylbutenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridone derivatives.
Substitution: Halogenated acridone derivatives.
Scientific Research Applications
Atalaphylline has a wide range of scientific research applications:
Mechanism of Action
Atalaphylline exerts its effects through multiple mechanisms:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase in a mixed-type manner, binding to both the catalytic anionic and peripheral anionic sites of the enzyme.
Beta-Amyloid Aggregation Prevention: It interferes with beta-amyloid aggregation by interacting with key residues in the central hydrophobic core and C-terminal hydrophobic region.
Antioxidant Activity: this compound exhibits antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.
Comparison with Similar Compounds
Atalaphylline is unique among acridone alkaloids due to its specific structural features and biological activities. Similar compounds include:
N-methylthis compound: A methylated derivative with similar biological activities.
N-methylbicyclothis compound: Another derivative with a bicyclic structure.
Xanthyletin: A related compound with distinct structural and biological properties.
This compound stands out due to its multifunctional activities, particularly its potential in treating neurodegenerative diseases and its unique structural conformation .
Properties
IUPAC Name |
1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYKTASIIUSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331993 | |
Record name | Atalaphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28233-35-4 | |
Record name | 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28233-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atalaphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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